7-(Bromomethyl)-3-methyl-1,5-naphthyridin-2(1H)-one
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Overview
Description
7-(Bromomethyl)-3-methyl-1,5-naphthyridin-2(1H)-one is a chemical compound with a unique structure that includes a bromomethyl group attached to a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-3-methyl-1,5-naphthyridin-2(1H)-one typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group attached to the naphthyridine ring .
Industrial Production Methods
For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. For example, the use of alternative brominating agents and solvents that minimize hazardous by-products and waste. The overall yield and purity of the compound are optimized through careful control of reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-3-methyl-1,5-naphthyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different structural analogs.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
7-(Bromomethyl)-3-methyl-1,5-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-3-methyl-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The bromomethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes, receptors, or other proteins, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but with a benzene ring instead of a naphthyridine ring.
3-(Bromomethyl)-5-methylpyridine: Similar in structure but with a pyridine ring instead of a naphthyridine ring.
Uniqueness
7-(Bromomethyl)-3-methyl-1,5-naphthyridin-2(1H)-one is unique due to its naphthyridine ring structure, which provides distinct chemical properties and reactivity compared to other bromomethyl compounds. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
7-(bromomethyl)-3-methyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-6-2-8-9(13-10(6)14)3-7(4-11)5-12-8/h2-3,5H,4H2,1H3,(H,13,14) |
InChI Key |
CGXQNWZXZPSRGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=N2)CBr)NC1=O |
Origin of Product |
United States |
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